2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide is a complex organic compound characterized by its unique thieno[3,2-d]pyrimidin structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 431.94 g/mol. The compound's purity is typically around 95%, making it suitable for various research applications.
Classification: This compound belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the chlorophenyl and difluorophenyl groups further enhances its potential pharmacological profile .
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:
The molecular structure of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide can be represented using various structural formulas:
InChI=1S/C21H20ClN3O3S/c22-15-6-4-14(5-7-15)8-10-25-19(28)13-26-18-9-11-31-20(18)21(29)27(22(26)30)17-3-1-2-16(24)12-17/h1-7,9,11-12,18,20H,8,10,13H2,(H,25,28)This structural formula highlights the arrangement of atoms within the compound and indicates functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.94 g/mol |
| CAS Number | 1260921-00-3 |
The chemical reactivity of this compound is primarily attributed to its functional groups:
These reactions are significant for understanding how this compound can interact with biological molecules and contribute to its pharmacological effects .
The mechanism of action for 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide is not fully elucidated but may involve:
Research into its specific targets and pathways is ongoing to better understand its therapeutic potential .
The physical and chemical properties of this compound are crucial for its application in research:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Varies with solvent |
These properties influence how the compound behaves in different environments and its suitability for various applications in scientific research .
The potential applications of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide include:
This compound represents a promising candidate for further investigation in drug development and therapeutic applications due to its complex structure and potential efficacy against disease targets .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: